Cas no 1710472-52-8 (6-ethynylpyridazin-3-amine)

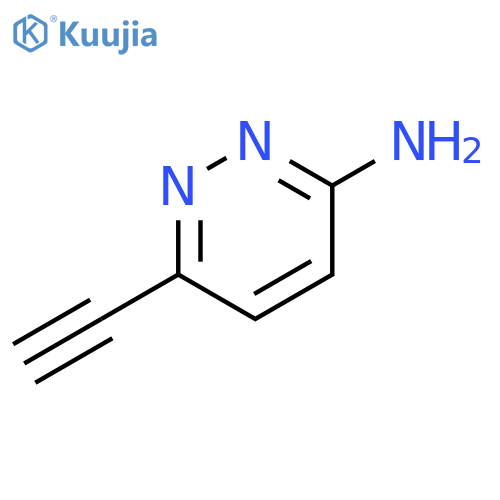

6-ethynylpyridazin-3-amine structure

商品名:6-ethynylpyridazin-3-amine

CAS番号:1710472-52-8

MF:C6H5N3

メガワット:119.124000310898

CID:5580408

6-ethynylpyridazin-3-amine 化学的及び物理的性質

名前と識別子

-

- 6-ethynylpyridazin-3-amine

- 6-Ethynyl-pyridazin-3-ylamine

- 3-Pyridazinamine, 6-ethynyl-

-

- インチ: 1S/C6H5N3/c1-2-5-3-4-6(7)9-8-5/h1,3-4H,(H2,7,9)

- InChIKey: WUZNPONIGABDDG-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NN=C(C#C)C=C1

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3(Predicted)

- ふってん: 347.3±27.0 °C(Predicted)

- 酸性度係数(pKa): 3.99±0.10(Predicted)

6-ethynylpyridazin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2167-5081-0.25g |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 95%+ | 0.25g |

$750.0 | 2023-09-06 | |

| Life Chemicals | F2167-5081-10g |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 95%+ | 10g |

$3494.0 | 2023-09-06 | |

| Life Chemicals | F2167-5081-1g |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 95%+ | 1g |

$832.0 | 2023-09-06 | |

| TRC | E278651-500mg |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 500mg |

$ 775.00 | 2022-06-02 | ||

| TRC | E278651-100mg |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 100mg |

$ 210.00 | 2022-06-02 | ||

| Life Chemicals | F2167-5081-5g |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 95%+ | 5g |

$2496.0 | 2023-09-06 | |

| Life Chemicals | F2167-5081-2.5g |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 95%+ | 2.5g |

$1664.0 | 2023-09-06 | |

| Life Chemicals | F2167-5081-0.5g |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 95%+ | 0.5g |

$790.0 | 2023-09-06 | |

| TRC | E278651-1g |

6-ethynylpyridazin-3-amine |

1710472-52-8 | 1g |

$ 1180.00 | 2022-06-02 |

6-ethynylpyridazin-3-amine 関連文献

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

1710472-52-8 (6-ethynylpyridazin-3-amine) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 61389-26-2(Lignoceric Acid-d4)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量